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molecular formula C8H9ClN4 B1387353 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-42-6

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1387353
M. Wt: 196.64 g/mol
InChI Key: RAYACWRGKMUCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238653B2

Procedure details

The titled compound (Intermediate 5), was obtained by refluxing a suspension of Intermediate 4 (0.3 g, 1.684 mmol) in phosphorus oxychloride (ALDRICH, 1.88 mL, 20.2 mmol) for 2 h and then, adding the reaction mixture slowly to a mixture of water and ice. The solution was neutralized with solid Na2CO3 and extracted with DCM (25 mL). The aqueous layer was further extracted with DCM (2×5 mL) and the combined organic layers were washed with water (20 mL), then with brine (20 mL), and then dried over MgSO4. Solvent was removed under reduced pressure and the crude product was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 40:60%) to obtain Intermediate 5 as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]2[N:8]=[C:9]([CH2:11][CH3:12])[N:10]=[C:6]2[N:5]=[C:4]([CH3:13])[CH:3]=1.P(Cl)(Cl)([Cl:16])=O.C([O-])([O-])=O.[Na+].[Na+]>O>[Cl:16][C:2]1[N:7]2[N:8]=[C:9]([CH2:11][CH3:12])[N:10]=[C:6]2[N:5]=[C:4]([CH3:13])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OC1=CC(=NC=2N1N=C(N2)CC)C
Name
Quantity
1.88 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
ADDITION
Type
ADDITION
Details
adding the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with DCM (2×5 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (20 mL), and then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified
WASH
Type
WASH
Details
(silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 40:60%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=C(N2)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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